Thiopyrano[3,2-e]benzimidazol-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiopyrano[3,2-e]benzimidazol-7(3H)-one is a heterocyclic compound that features a unique fusion of thiopyrano and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiopyrano[3,2-e]benzimidazol-7(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with a thiopyranone derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Thiopyrano[3,2-e]benzimidazol-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as bromine or chlorine; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated benzimidazole derivatives
Scientific Research Applications
Thiopyrano[3,2-e]benzimidazol-7(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Thiopyrano[3,2-e]benzimidazol-7(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Thiopyrano[3,2-e]benzimidazol-7(3H)-one can be compared with other similar compounds such as:
Thiopyrano[2,3-d]thiazole: Another heterocyclic compound with a thiopyrano ring, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure, investigated for its potential as a CDK2 inhibitor in cancer treatment.
Imidazole Derivatives: Compounds with an imidazole ring, widely used in pharmaceuticals for their diverse biological activities.
Uniqueness: this compound stands out due to its unique fusion of thiopyrano and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6813-45-2 |
---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3H-thiopyrano[3,2-e]benzimidazol-7-one |
InChI |
InChI=1S/C10H6N2OS/c13-9-4-1-6-8(14-9)3-2-7-10(6)12-5-11-7/h1-5H,(H,11,12) |
InChI Key |
DMVUGSOFXSJMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)SC2=C1C3=C(C=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.